(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoate;methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S21403, also known as mitiglinide, is a rapid and short-acting insulin secretagogue. It is primarily used to manage postprandial hyperglycemia in patients with type 2 diabetes mellitus. By stimulating insulin secretion, S21403 helps to control blood glucose levels after meals, thereby reducing the risk of cardiovascular complications associated with diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S21403 involves several steps, starting from the appropriate precursor compoundsThe reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
In industrial settings, the production of S21403 is scaled up using optimized synthetic routes that ensure high efficiency and cost-effectiveness. The process involves large-scale reactors, continuous monitoring of reaction parameters, and stringent quality control measures to produce the compound in bulk quantities suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
S21403 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions
Common Reagents and Conditions
The common reagents used in the reactions of S21403 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from the reactions of S21403 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in modified versions of S21403 with different functional groups .
Scientific Research Applications
S21403 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of insulin secretion and the effects of various chemical modifications on its activity.
Biology: Researchers use S21403 to investigate the cellular and molecular pathways involved in insulin secretion and glucose metabolism.
Medicine: S21403 is studied for its potential therapeutic effects in managing type 2 diabetes and reducing the risk of cardiovascular complications.
Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
S21403 exerts its effects by targeting the ATP-sensitive potassium channels in pancreatic beta cells. By inhibiting these channels, S21403 triggers the depolarization of the cell membrane, leading to the opening of voltage-gated calcium channels. The influx of calcium ions stimulates the exocytosis of insulin-containing vesicles, resulting in increased insulin secretion. This mechanism helps to control postprandial blood glucose levels and reduce oxidative stress and inflammation associated with diabetes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to S21403 include:
Nateglinide: Another rapid-acting insulin secretagogue used to manage postprandial hyperglycemia.
Repaglinide: A short-acting insulin secretagogue with a similar mechanism of action.
Uniqueness of S21403
S21403 is unique due to its specific binding affinity for the ATP-sensitive potassium channels in pancreatic beta cells. This specificity results in a rapid and short-acting insulinotropic effect, making it particularly effective in controlling postprandial hyperglycemia. Additionally, S21403 has been shown to reduce oxidative stress and inflammation, providing additional benefits for patients with type 2 diabetes .
Properties
Molecular Formula |
C20H28NO3- |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoate;methane |
InChI |
InChI=1S/C19H25NO3.CH4/c21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;/h1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);1H4/p-1/t15-,16+,17-;/m0./s1 |
InChI Key |
HSACTZHDVFJMIH-VNMUXGFYSA-M |
Isomeric SMILES |
C.C1CC[C@H]2CN(C[C@H]2C1)C(=O)C[C@H](CC3=CC=CC=C3)C(=O)[O-] |
Canonical SMILES |
C.C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.